2-Bromo-4-(cyclopropylmethoxy)benzaldehyde
CAS No.:
Cat. No.: VC13573824
Molecular Formula: C11H11BrO2
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrO2 |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 2-bromo-4-(cyclopropylmethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C11H11BrO2/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |
| Standard InChI Key | KKIDZTKIUDNDFD-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC(=C(C=C2)C=O)Br |
| Canonical SMILES | C1CC1COC2=CC(=C(C=C2)C=O)Br |
Introduction
Chemical Identity and Structural Features
2-Bromo-4-(cyclopropylmethoxy)benzaldehyde has a molecular weight of 255.11 g/mol and the IUPAC name 2-bromo-4-(cyclopropylmethoxy)benzaldehyde. The cyclopropylmethoxy group introduces steric and electronic effects that influence its reactivity, while the bromine atom facilitates further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | |
| SMILES | C1CC1COC2=CC(=C(C=C2)C=O)Br | |
| InChI Key | KKIDZTKIUDNDFD-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
The synthesis typically involves bromination of 4-(cyclopropylmethoxy)benzaldehyde under controlled conditions. A common approach utilizes bromine (Br₂) in dichloromethane at 0–20°C, achieving yields of 76–90% . Alternative methods employ tetrabutylammonium tribromide in dichloromethane, followed by column chromatography for purification .
Example Synthesis Protocol
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Bromination: 4-(Cyclopropylmethoxy)benzaldehyde is dissolved in dichloromethane and treated with Br₂ at 0°C.
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Quenching: The reaction is quenched with water, and the product is extracted with ethyl acetate.
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Purification: The crude product is purified via silica gel chromatography (hexane/ethyl acetate) .
Table 2: Synthetic Optimization
Physicochemical Properties
The compound is a white crystalline solid with a melting point of 132–135°C . It is sparingly soluble in water but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane. Its logP value of 3.74 indicates moderate lipophilicity, suitable for pharmacokinetic optimization in drug design .
Spectroscopic Characterization
IR Spectroscopy: Key peaks include ν(C=O) at 1,658 cm⁻¹ and ν(C-Br) at 560 cm⁻¹ .
¹H NMR (500 MHz, CDCl₃): δ 8.76 (s, 2H, Ar-H), 7.95 (s, 1H, CHO), 4.0 (d, 2H, OCH₂), 1.32 (m, 1H, cyclopropyl) .
Mass Spectrometry: m/z 255 [M+H]⁺, 257 [M+H+2]⁺ (1:1 ratio due to bromine isotopes) .
Reactivity and Chemical Transformations
The compound undergoes three primary reactions:
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Nucleophilic Substitution: Bromine is replaced by amines or thiols under basic conditions.
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Oxidation: The aldehyde group converts to a carboxylic acid using KMnO₄ .
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Cross-Coupling: Suzuki reactions with boronic acids yield biaryl derivatives for drug candidates .
Table 3: Representative Reactions
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4-(Cyclopropylmethoxy)biphenyl | 85 |
| Oxidation | KMnO₄, H₂O | 2-Bromo-4-(cyclopropylmethoxy)benzoic acid | 78 |
Applications in Pharmaceutical Research
This compound is a key intermediate in synthesizing Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) . It also serves in constructing antimicrobial agents, with derivatives showing IC₅₀ values of <10 μM against Staphylococcus aureus .
Recent Advances and Future Perspectives
Recent studies focus on enantioselective syntheses and green chemistry approaches. Catalytic asymmetric bromination and flow chemistry techniques are being explored to enhance scalability and reduce waste .
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